Hepcidin antimicrobial peptide 1 is a member of the hepcidin family of antimicrobial peptides, known for its dual role in both antimicrobial activity and iron regulation. This peptide is primarily synthesized in the liver and plays a crucial role in innate immunity by modulating iron homeostasis and exhibiting bactericidal properties against various pathogens. Hepcidin is characterized by its small size, typically comprising 20 to 25 amino acids, and contains multiple cysteine residues that contribute to its structural stability and biological function.
Hepcidin was initially discovered in human blood ultrafiltrate and has since been identified in various vertebrates, including fish. The peptide is predominantly expressed in the liver, with significant levels also found in immune cells and other tissues. In teleost fish, such as the gilthead seabream and zebrafish, hepcidin plays an essential role in both immune response to infections and regulation of iron metabolism.
Hepcidin is classified as an antimicrobial peptide, specifically belonging to the family of small, cysteine-rich peptides. It is further categorized into different types based on its functions: hepcidin type 1 primarily regulates iron metabolism, while type 2 hepcidins exhibit significant antimicrobial properties.
The synthesis of hepcidin can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. For instance, synthetic versions of hepcidin have been produced using automated synthesizers that allow for precise control over the amino acid sequence.
The synthesis typically involves:
In studies involving fish models, natural sources such as gill tissues from genetically improved farmed tilapia have also been utilized to isolate and characterize hepcidin peptides.
Hepcidin is characterized by a compact structure stabilized by disulfide bonds formed between cysteine residues. The mature peptide typically consists of a 20-25 amino acid sequence with multiple cysteines that form four disulfide bonds.
The molecular weight of hepcidin antimicrobial peptide 1 is approximately 3015.61 Da, with a theoretical isoelectric point of 8.78 and a net charge of +4.25 at physiological pH. These properties contribute to its solubility and interaction with target cells.
Hepcidin participates in several biochemical reactions:
Experimental assays have demonstrated that hepcidin can significantly reduce bacterial viability in vitro against pathogens such as Staphylococcus aureus and Aeromonas hydrophila. The mechanism involves altering the local iron concentration, which is critical for bacterial survival.
Hepcidin exerts its effects through two main mechanisms:
Studies have shown that increased levels of hepcidin during infections correlate with reduced serum iron levels and enhanced resistance to bacterial infections in animal models.
Relevant analyses indicate that the structural characteristics of hepcidin are crucial for its functionality as both an antimicrobial agent and an iron regulatory hormone.
Hepcidin antimicrobial peptide 1 has several applications in scientific research:
Hepcidin Antimicrobial Peptide 1 (HAMP1) exhibits a dynamic pattern of genomic evolution across vertebrate lineages, characterized by both remarkable conservation and lineage-specific adaptations. In primates, HAMP1 demonstrates exceptionally high sequence conservation, particularly within the mature peptide region. The mature hepcidin peptide is identical between humans and great apes/gibbons, while Old-World monkeys display only a single conservative substitution (Lys83Arg). New-World monkeys exhibit greater variation, with substitutions concentrated between residues 15-18—a region implicated in functional diversification beyond iron regulation [1]. This conservation gradient reflects strong purifying selection acting on the core structural and functional domains, particularly the eight cysteine residues forming four disulfide bonds essential for the peptide’s β-hairpin conformation [5] [6].
Table 1: Evolutionary Features of HAMP1 Across Vertebrate Lineages
Vertebrate Group | Genomic Features | Sequence Identity vs Human HAMP1 | Key Structural Variations |
---|---|---|---|
Primates (Great Apes) | Single copy gene; high conservation | 98.8% (Chimpanzee) | Identical mature peptide |
Old-World Monkeys | Single copy; moderate variation | ~97.6% | Conservative Lys83Arg substitution |
New-World Monkeys | Single copy; higher divergence | 83.3-88.1% | Multiple substitutions at residues 15-18 |
Teleost Fishes | Multiple copies (HAMP1 + HAMP2 clusters) | 25.3-94.6% | Conserved RX(K/R)R motif; variable proregion |
Birds/Amphibians | Single or duplicated copies | ~30-50% | Conserved cysteines; variable N-terminal domains |
Beyond mammals, HAMP1 shows contrasting evolutionary trajectories. Teleost fish genomes exhibit extensive hamp gene duplication events, with some species like the gilthead seabream (Sparus aurata) possessing up to 15 copies—the highest number recorded in any vertebrate [4]. Despite this expansion, the HAMP1 ortholog remains phylogenetically distinct and functionally conserved. Evolutionary analyses using CODEML site-model tests reveal that teleost HAMP1 genes predominantly evolve under purifying selection (ω < 1), preserving their iron-regulatory function. However, specific residues, particularly within the prodomain, show evidence of positive selection, potentially facilitating adaptations to pathogen-rich aquatic environments [8]. The Antarctic notothenioid fish (Dissostichus mawsoni), inhabiting extreme environments, maintains functional HAMP1 orthologs (e.g., Dmhep_8cysV1) with conserved iron-regulatory motifs despite genomic plasticity [6].
Teleost fishes exhibit a unique evolutionary innovation: the differentiation of hepcidin genes into HAMP1 (iron-regulatory) and HAMP2 (antimicrobial-specialized) isoforms. This divergence likely followed the teleost-specific whole-genome duplication event (~350 MYA). Phylogenetic analyses robustly separate these paralogs into two clades: HAMP1, present in all teleosts and orthologous to mammalian hepcidin, and HAMP2, found predominantly in Acanthopterygii (spiny-rayed fish) [6] [8]. The European sea bass (Dicentrarchus labrax) exemplifies this subfunctionalization:
Table 2: Functional Divergence Between HAMP1 and HAMP2 in Teleost Fishes
Feature | HAMP1 (Iron-Regulatory) | HAMP2 (Antimicrobial-Specialized) |
---|---|---|
Phylogenetic Distribution | All teleosts; orthologous to mammals | Acanthopterygii only; teleost-specific |
Expression Pattern | Constitutive high liver expression | Inducible; broader (gills, skin, intestine) |
Key Inducers | Iron overload; inflammation | Pathogen exposure (e.g., LPS, bacteria) |
Primary Function | Ferroportin degradation; iron homeostasis | Direct microbial killing; immunomodulation |
Sequence Features | Conserved RX(K/R)R motif; ATCUN site | Variable N-terminus; cationic mature peptide |
In vivo Effect of Administration | Attenuates iron overload phenotypes | Reduces bacterial loads/mortality in infection models |
Genomic organization further underscores this specialization. While HAMP1 typically exists as a single copy, HAMP2 genes often form tandem clusters, as observed in gilthead seabream where 12 HAMP2-like genes localize to chromosome 17 [4]. These clusters show differential promoter architectures, with HAMP2 promoters enriched for immune-responsive transcription factor binding sites (e.g., NF-κB, AP-1), enabling pathogen-specific induction. This genomic arrangement facilitates neofunctionalization, allowing HAMP2 isoforms to target diverse pathogens without compromising HAMP1’s iron-regulatory function [4] [9].
HAMP1’s evolution reflects a delicate balance between conserving its iron-regulatory function and adapting to pathogen pressures. Several lines of evidence support its origin as an ancestral antimicrobial peptide:
Selective pressures driving HAMP1’s duality include:
Functional studies demonstrate HAMP1’s retained, though secondary, antimicrobial capacity. Human hepcidin-25 kills Escherichia coli and Staphylococcus aureus at acidic pH (mimicking infection sites) via membrane permeabilization, independent of iron sequestration [5]. Similarly, Antarctic D. mawsoni HAMP1 (Dmhep_8cysV1) binds and kills bacteria at 0°C, suggesting cold-adapted functionality [6]. This duality—iron regulation as the primary conserved function and antimicrobial activity as a context-dependent secondary role—exemplifies how evolutionary tinkering repurposes ancient defense systems.
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